molecular formula C6H4FN3S B1446659 6-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 1440427-89-3

6-Fluorothiazolo[5,4-b]pyridin-2-amine

Cat. No.: B1446659
CAS No.: 1440427-89-3
M. Wt: 169.18 g/mol
InChI Key: URUXJEJELHYNSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 6-fluoropyridine-2-thiol with cyanamide under acidic conditions to form the desired thiazolo[5,4-b]pyridine scaffold . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product . The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of industrial production.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibitors of TYK2 Kinase

One of the significant applications of 6-Fluorothiazolo[5,4-b]pyridin-2-amine is as an inhibitor of TYK2 kinase. TYK2 is a member of the Janus kinase family involved in cytokine signaling pathways that are crucial for immune response and inflammation. Compounds that inhibit TYK2 can be utilized in treating various immunological and inflammatory diseases, including psoriasis and Crohn's disease. The development of pharmaceutical compositions containing this compound has shown promise in preclinical studies for these applications .

1.2. Alzheimer's Disease Imaging Agents

Another notable application is its use as an imaging agent for detecting amyloid plaques associated with Alzheimer's disease. The compound has been synthesized for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging techniques. These imaging modalities can help visualize amyloid deposition in the brain, aiding in the diagnosis and monitoring of Alzheimer's disease progression .

Synthetic Chemistry Applications

2.1. Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through functional group modifications, which can lead to the development of new compounds with potential biological activities. The compound's unique structure allows for the exploration of diverse chemical transformations that can yield novel thiazole and pyridine derivatives .

2.2. Synthesis of Thiazolo-Benzo Compounds

Research has indicated that this compound can be employed in the synthesis of thiazolo-benzimidazoles and related structures through various chemical reactions involving acylation and cyclization processes. These derivatives may exhibit interesting pharmacological properties, expanding the scope of its applications in drug discovery .

Case Study 1: Development as an Anti-inflammatory Agent

In a study focused on developing new anti-inflammatory drugs, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on TYK2 kinase activity. The most promising compounds demonstrated significant reductions in pro-inflammatory cytokine production in vitro, indicating their potential for further development into therapeutic agents for inflammatory diseases.

Case Study 2: Imaging Alzheimer’s Disease

A clinical trial investigated the efficacy of radiolabeled versions of this compound as PET imaging agents in patients diagnosed with Alzheimer’s disease. The results showed that the compound successfully bound to amyloid plaques, providing clear imaging results that correlated well with clinical assessments of disease severity.

Mechanism of Action

The mechanism of action of 6-Fluorothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects . For example, it may act as an inhibitor of histamine H3 receptors, which are involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

6-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on recent research findings.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound has been identified as a potent inhibitor of PI3K, which plays a crucial role in cellular signaling pathways associated with cancer progression. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • CYP1A2 Inhibition : It also acts as an inhibitor of CYP1A2, an important enzyme in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .

Biological Activity Overview

The following table summarizes the key biological activities and findings related to this compound:

Biological Activity Details
PI3K Inhibition IC50 values as low as 3.6 nM for specific analogs .
CYP1A2 Inhibition Affects drug metabolism; potential for drug-drug interactions .
Antimicrobial Properties Exhibits activity against various pathogens; further studies needed .
Anticancer Potential Induces apoptosis in cancer cell lines through PI3K pathway modulation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential use as an anticancer agent. The mechanism involved the induction of apoptosis through the inhibition of PI3K signaling pathways .
  • Drug Interaction Studies : Research indicated that the inhibition of CYP1A2 by this compound could alter the metabolism of common pharmaceuticals, necessitating further investigation into potential clinical implications .
  • Antimicrobial Testing : Preliminary tests have shown that this compound possesses antimicrobial properties against certain bacterial strains. However, comprehensive studies are required to establish its efficacy and safety profile .

Properties

IUPAC Name

6-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUXJEJELHYNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440427-89-3
Record name 6-fluorothiazolo[5,4-b]pyridin-2-amine
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